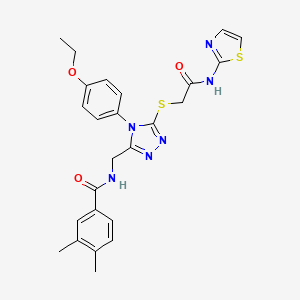

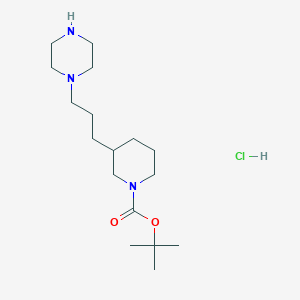

![molecular formula C11H12N2OS B2929880 4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine CAS No. 2200396-28-5](/img/structure/B2929880.png)

4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine” is a heterocyclic organic compound. It has a molecular formula of C9H14N2O2S and a molecular weight of 214.29 g/mol . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 214.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 .Applications De Recherche Scientifique

Antibacterial Activity

A study demonstrated the synthesis of 1,3,4-oxadiazole thioether derivatives containing pyridine and thiazole moieties, assessing their antibacterial activities against Xanthomonas oryzae. Among these compounds, one exhibited superior inhibitory effects, highlighting the potential of such derivatives in developing antibacterial agents (Song et al., 2017).

Anticancer Activity

Research on pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives revealed significant anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines. Molecular docking studies further supported these findings, suggesting these compounds' promising roles in cancer treatment (Abouzied et al., 2022).

Antioxidant and Antimicrobial Activities

Another investigation into pyrazolopyridine derivatives showcased their antioxidant, antitumor, and antimicrobial properties. This highlights the versatility of compounds with pyridine and thiazole structures in addressing various biological challenges (El‐Borai et al., 2013).

Synthesis and Chemical Properties

The synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product, through a 13-step process demonstrates the complex chemistry involved in creating compounds with potential biological applications (Bagley et al., 2003).

Novel Hybrid Molecules for Anticancer Research

The development of pyridine-thiazole hybrid molecules showed high antiproliferative activity against various tumor cell lines, with certain compounds exhibiting selective toxicity towards cancer cells over normal cells. This research points to the potential of creating targeted anticancer therapies using these hybrid molecules (Ivasechko et al., 2022).

Mécanisme D'action

Target of Action

Thiazoles, the core structure of the compound, are found in many potent biologically active compounds . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives can be influenced by substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions may alter the orientation types and shield the nucleophilicity of nitrogen . .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . .

Result of Action

The result of action of a compound is typically observed at the molecular and cellular levels. Thiazoles have been found to exhibit diverse biological activities . .

Analyse Biochimique

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4,5-dimethyl-2-(pyridin-4-ylmethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-9(2)15-11(13-8)14-7-10-3-5-12-6-4-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXPYEHYOYDQDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OCC2=CC=NC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)

![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)

![Ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2929803.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)

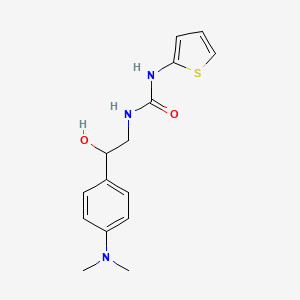

![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide](/img/structure/B2929815.png)

![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2929818.png)